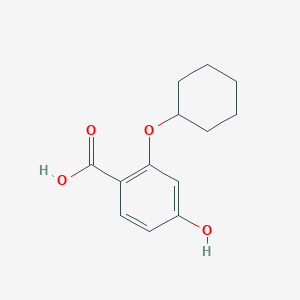

2-(Cyclohexyloxy)-4-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-cyclohexyloxy-4-hydroxybenzoic acid |

InChI |

InChI=1S/C13H16O4/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H,15,16) |

InChI Key |

PEVDGKKUWQYYTM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CC(=C2)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production of 2 Cyclohexyloxy 4 Hydroxybenzoic Acid

Chemical Synthesis Approaches for Substituted Hydroxybenzoic Acids

The chemical synthesis of 2-(Cyclohexyloxy)-4-hydroxybenzoic acid requires a multi-step approach, beginning with the formation of the core hydroxybenzoic acid structure, followed by the specific introduction of the cyclohexyloxy moiety. This process involves classic organic reactions and often necessitates the use of protecting groups to achieve the desired regioselectivity.

Established Synthetic Routes for Benzoic Acid Core Structures

The foundation of the target molecule is the 4-hydroxybenzoic acid framework. A primary and industrially significant method for its synthesis is the Kolbe-Schmitt reaction. This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat. nih.gov Specifically, to favor the formation of 4-hydroxybenzoic acid over its ortho isomer, salicylic (B10762653) acid, potassium phenoxide is typically used. stackexchange.comwikipedia.org The reaction proceeds by heating potassium phenoxide with carbon dioxide under pressure, followed by acidification to yield the desired product. wikipedia.org

The conditions for the Kolbe-Schmitt reaction can be tailored to influence the yield and the ratio of para to ortho isomers. Generally, higher temperatures favor the formation of the para-substituted product. stackexchange.com

| Phenoxide Salt | Temperature (°C) | CO2 Pressure (atm) | Reaction Time (h) | Yield of 4-HBA (%) | Reference |

|---|---|---|---|---|---|

| Potassium Phenoxide | 150-220 | High | Several | High | stackexchange.com |

| Sodium Phenoxide | >150 | ~100 | - | Minor product | wikipedia.org |

Strategies for O-Alkylation and Cyclohexyloxy Moiety Introduction

With the 4-hydroxybenzoic acid core established, the next critical step is the introduction of the cyclohexyloxy group at the 2-position. A direct and regioselective alkylation of a dihydroxybenzoic acid precursor, such as 2,4-dihydroxybenzoic acid, is a plausible route. The Williamson ether synthesis is a fundamental and widely used method for forming ethers, which proceeds via an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orglumenlearning.commasterorganicchemistry.com

To synthesize this compound, a likely precursor would be 2,4-dihydroxybenzoic acid. The regioselective alkylation of the hydroxyl group at the 2-position in the presence of the 4-hydroxyl group presents a challenge due to the similar reactivity of the two phenolic hydroxyls. However, studies on the regioselective alkylation of di-substituted phenols have shown that the choice of base and solvent can significantly influence the outcome. For instance, the use of cesium bicarbonate in acetonitrile (B52724) has been reported to favor alkylation at the 4-position of 2,4-dihydroxybenzaldehyde, suggesting that careful selection of reagents could direct alkylation to the desired position. nih.gov

A plausible synthetic sequence would first involve the protection of the carboxylic acid and the 4-hydroxyl group of 2,4-dihydroxybenzoic acid. The remaining free 2-hydroxyl group can then be alkylated with a cyclohexyl halide (e.g., cyclohexyl bromide) under Williamson ether synthesis conditions. Subsequent deprotection would yield the final product. The yield for Williamson ether synthesis can be quite high, often in the range of 50-95% in laboratory settings. wikipedia.org

Functional Group Interconversions and Protecting Group Chemistry

Given the multiple reactive functional groups in the precursors to this compound (two hydroxyl groups and a carboxylic acid), a robust protecting group strategy is essential to ensure chemoselectivity. organic-chemistry.orgoup.com

For the synthesis from 2,4-dihydroxybenzoic acid, the carboxylic acid is typically protected as an ester, for example, a methyl or benzyl (B1604629) ester, to prevent its interference with the basic conditions of the Williamson ether synthesis. libretexts.org Esterification can be achieved by reacting the carboxylic acid with the corresponding alcohol under acidic conditions.

The selective protection of one of the two hydroxyl groups is more complex. One approach involves exploiting the differential acidity of the two hydroxyl groups or employing sterically bulky protecting groups that may preferentially react with the less hindered hydroxyl group. Common protecting groups for phenols include benzyl ethers or silyl (B83357) ethers. libretexts.org An orthogonal protecting group strategy, where different protecting groups that can be removed under distinct conditions are used, would be highly advantageous. organic-chemistry.org For instance, the carboxylic acid could be protected as a benzyl ester, which can be removed by hydrogenolysis, while the 4-hydroxyl group is protected as a silyl ether, removable with fluoride (B91410) ions. This would allow for the selective deprotection of the 2-hydroxyl group for subsequent alkylation.

Chemoenzymatic and Biosynthetic Pathways

In recent years, chemoenzymatic and biosynthetic approaches have gained prominence as sustainable alternatives to traditional chemical synthesis. These methods leverage the high selectivity and efficiency of enzymes and engineered microorganisms to produce valuable chemicals.

Metabolic Engineering of Microbial Platforms for Hydroxybenzoic Acid Derivatives

Escherichia coli has been extensively engineered to produce 4-hydroxybenzoic acid (4-HBA) from renewable feedstocks like glucose. nih.gov The biosynthetic pathway typically involves diverting intermediates from the shikimate pathway, which is the natural route for the synthesis of aromatic amino acids in bacteria and plants. acs.org

A key enzyme in the microbial production of 4-HBA is chorismate pyruvate-lyase (UbiC), which catalyzes the conversion of chorismate, an intermediate of the shikimate pathway, directly to 4-HBA and pyruvate. nih.govasm.org Metabolic engineering strategies to enhance 4-HBA production in E. coli often focus on several key areas:

Overexpression of key enzymes: Increasing the expression of genes such as ubiC and those in the upstream shikimate pathway to boost the metabolic flux towards 4-HBA.

Deletion of competing pathways: Knocking out genes that divert chorismate to other products, such as phenylalanine, tyrosine, and tryptophan.

Increasing precursor availability: Engineering the central carbon metabolism to channel more carbon into the shikimate pathway.

These strategies have led to significant improvements in 4-HBA titers in E. coli.

| E. coli Strain | Key Genetic Modifications | Carbon Source | Final Titer (g/L) | Reference |

|---|---|---|---|---|

| Engineered E. coli | Overexpression of ubiC and shikimate pathway genes | Glucose | 0.7235 | nih.gov |

| Engineered E. coli | CoA-free multi-enzyme cascade from L-tyrosine | L-tyrosine | 17.7 | nih.gov |

Enzymatic Catalysis in the Formation of Phenolic Acid Scaffolds

Enzymes offer a powerful tool for the specific modification of phenolic compounds, including the formation of the basic phenolic acid scaffold. mdpi.com Various classes of enzymes are involved in the biosynthesis and transformation of these molecules.

Hydroxylases , particularly cytochrome P450 monooxygenases, play a crucial role in the regioselective hydroxylation of aromatic rings. For instance, benzoic acid 2-hydroxylase is a soluble cytochrome P450 enzyme that catalyzes the formation of salicylic acid from benzoic acid. pnas.org While direct enzymatic 2-hydroxylation of 4-hydroxybenzoic acid to produce 2,4-dihydroxybenzoic acid is a potential route, it would require an enzyme with the appropriate regioselectivity.

Decarboxylases are another important class of enzymes in phenolic acid metabolism. Phenolic acid decarboxylases (PADs) catalyze the non-oxidative decarboxylation of hydroxycinnamic acids to their corresponding vinyl derivatives. sciopen.comresearchgate.net While this is a degradative process, the reverse reaction, carboxylation, is also possible under certain conditions, offering a potential route for the enzymatic synthesis of phenolic acids from vinylphenols. mdpi.com

The application of these and other enzymes, such as glycosyltransferases and methyltransferases, in a chemoenzymatic approach could provide a highly selective and environmentally benign route to complex substituted hydroxybenzoic acids like this compound, starting from a biosynthetically produced 4-hydroxybenzoic acid precursor.

Principles of Green Chemistry in this compound Synthesis

The pursuit of environmentally benign synthetic routes for this compound is grounded in the core principles of green chemistry. The conventional synthesis would likely involve a Williamson ether synthesis, reacting a salt of 2,4-dihydroxybenzoic acid with a cyclohexyl halide. This traditional approach often utilizes volatile organic solvents, stoichiometric amounts of strong bases, and can lead to the formation of byproducts, necessitating extensive purification steps. The application of green chemistry principles aims to mitigate these drawbacks by improving atom economy, reducing waste, and minimizing energy consumption.

Solvent-Free and Aqueous Medium Reaction Development

A significant advancement in green chemistry is the move away from traditional organic solvents, which are often flammable, toxic, and contribute to environmental pollution. For the synthesis of this compound, researchers are exploring solvent-free and aqueous reaction conditions.

Solvent-Free Synthesis:

In a solvent-free approach, the reactants, 2,4-dihydroxybenzoic acid and a cyclohexyl halide (such as cyclohexyl bromide), are mixed directly with a solid base, often a carbonate like potassium carbonate. The mixture can be heated to facilitate the reaction. The absence of a solvent reduces the environmental impact and simplifies the work-up procedure, as the product can often be isolated by simple extraction or crystallization after the reaction. This method aligns with the green chemistry principle of waste prevention at the source.

Aqueous Medium Reactions:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Williamson ether synthesis can be adapted to an aqueous medium, often with the aid of a phase-transfer catalyst (PTC). The PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase (the cyclohexyl halide), where the reaction occurs. This approach significantly reduces the reliance on volatile organic compounds (VOCs). Research into surfactant-assisted Williamson synthesis in aqueous media has shown promise for similar reactions, potentially offering a pathway for the synthesis of the target molecule. researchgate.net

Table 1: Comparison of Reaction Conditions for Solvent-Free and Aqueous Synthesis of Aryl Ethers (Analogous Systems)

| Parameter | Solvent-Free Conditions | Aqueous Medium with PTC |

| Solvent | None | Water |

| Base | Solid K₂CO₃ | Aqueous NaOH or K₂CO₃ |

| Catalyst | None or solid support | Phase-Transfer Catalyst (e.g., TBAB) |

| Temperature | Elevated (e.g., 100-150 °C) | Room Temperature to mild heating |

| Work-up | Direct extraction/crystallization | Extraction with an organic solvent |

| Green Aspect | No solvent waste | Use of a benign solvent |

Microwave-Assisted Organic Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. tsijournals.com By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance product purity. nih.gov

For the synthesis of this compound, microwave irradiation can be applied to the Williamson ether synthesis under both solvent-free and solvent-based conditions. sid.irorgchemres.org The optimization of microwave-assisted synthesis involves several key parameters:

Microwave Power: The power level needs to be carefully controlled to maintain the desired reaction temperature and avoid decomposition of reactants or products.

Reaction Time: One of the primary benefits of MAOS is the significant reduction in reaction time, often from hours to minutes.

Temperature: Precise temperature control is crucial for reaction selectivity and to minimize byproduct formation.

Solvent (if used): The choice of solvent can influence the efficiency of microwave heating. Polar solvents generally absorb microwave radiation more effectively.

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis of Phenols

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Method | Oil bath / Heating mantle | Microwave irradiation |

| Reaction Time | Several hours | Minutes |

| Temperature | Often higher and less uniform | Precise and uniform |

| Energy Consumption | Higher | Lower |

| Yield | Variable | Often higher |

| Byproducts | More likely | Often reduced |

The development and optimization of these green synthetic methodologies for this compound are crucial steps towards more sustainable chemical manufacturing. By embracing solvent-free and aqueous reaction systems and leveraging the efficiency of microwave technology, the environmental footprint of producing this valuable compound can be significantly reduced. Further research to establish specific, optimized protocols for this particular synthesis is a promising avenue for future investigation.

Biological Activities and Mechanistic Elucidation of 2 Cyclohexyloxy 4 Hydroxybenzoic Acid

Antioxidant Modulatory Mechanisms

Detailed studies specifically elucidating the antioxidant and free-radical scavenging capabilities of 2-(Cyclohexyloxy)-4-hydroxybenzoic acid are not extensively available in the current scientific literature. The potential mechanisms remain a subject for future investigation.

Currently, there is a lack of published data characterizing the direct in vitro free radical scavenging potency of this compound against common radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH•) or the superoxide (B77818) radical.

Specific assays to determine the capacity of this compound to reduce oxidative stress in biological systems, such as the ferric reducing antioxidant power (FRAP) assay, have not been reported in the available literature.

The effect of this compound on the activity or expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) or catalase (CAT), has not yet been characterized.

Anti-inflammatory Properties and Molecular Pathway Investigations

While direct studies on this compound are limited, the investigation of structurally similar compounds provides insight into potential anti-inflammatory mechanisms, particularly concerning the inhibition of inflammatory enzymes.

Specific data on the ability of this compound to attenuate the expression of key pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), or Interleukin-1 beta (IL-1β) is not available in the current body of scientific research. Interestingly, studies on the related compound NS-398 have shown that at certain concentrations (10 μM), it can lead to an increased production of pro-inflammatory cytokines. selleckchem.com

The structural feature of a cyclohexyloxy group is present in certain nonsteroidal anti-inflammatory drugs (NSAIDs). A prominent example is NS-398, N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide, which is known as a selective inhibitor of cyclooxygenase-2 (COX-2). nih.govnih.gov The COX enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation. nih.gov

NS-398 demonstrates a high selectivity for inhibiting COX-2 over COX-1. rndsystems.com This selectivity is considered a desirable trait in anti-inflammatory agents, as COX-1 is involved in maintaining the protective lining of the gastrointestinal tract. nih.gov The inhibitory concentration (IC50) values for NS-398 highlight this selectivity, showing significantly more potent inhibition of COX-2. For instance, the IC50 values for human recombinant COX-1 and COX-2 are 75 µM and 1.77 µM, respectively. selleckchem.com Another study reported IC50 values of over 100 µM for COX-1 and 3.8 µM for COX-2. rndsystems.com This selective action has been a cornerstone in the development of NSAIDs aimed at reducing gastrointestinal side effects. nih.gov

The mechanism of inhibition involves NS-398 binding within the cyclooxygenase channel of the COX-2 enzyme. nih.gov Its methanesulfonamide (B31651) group interacts with the amino acid residue Arg-120 at the channel's opening, a key interaction for its inhibitory effect. nih.gov

Inhibitory Concentration (IC50) of NS-398 against Cyclooxygenase (COX) Enzymes

| Enzyme Target | IC50 Value (µM) | Source |

|---|---|---|

| Human Recombinant COX-1 | 75 | selleckchem.com |

| Human Recombinant COX-2 | 1.77 | selleckchem.com |

| Ovine COX-1 | 220 | caymanchem.com |

| Ovine COX-2 | 0.15 | caymanchem.com |

| COX-1 | > 100 | rndsystems.com |

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific biological activities of This compound according to the requested outline.

The search yielded extensive research on the parent compound, 4-hydroxybenzoic acid (4-HBA), and various other derivatives. This body of research confirms broad biological activities for the hydroxybenzoic acid class of compounds, including antimicrobial, anti-inflammatory, and antiproliferative effects globalresearchonline.netmdpi.comresearchgate.net. However, specific experimental studies and data pertaining to the biological actions of the 2-(Cyclohexyloxy)- derivative, as required for the outlined sections, are not present in the retrieved sources.

The introduction of a cyclohexyloxy group constitutes a significant structural modification to the 4-hydroxybenzoic acid backbone, which would substantially alter its physicochemical properties, such as lipophilicity and steric profile. These changes would, in turn, be expected to uniquely influence its biological and mechanistic activities. Therefore, extrapolating data from 4-hydroxybenzoic acid or other derivatives to describe this compound would be scientifically speculative and inaccurate.

Consequently, it is not possible to provide a scientifically rigorous and evidence-based article that focuses solely on this compound for the following specified topics:

Antiproliferative and Cell Growth Regulatory Effects (e.g., against DU-145)

Further experimental research is required to elucidate the specific biological profile of this compound.

Investigation of Cell Cycle Perturbation and Apoptosis Induction Pathways

Derivatives of 4-hydroxybenzoic acid have been identified as potential anticancer agents through their ability to modulate the cell cycle and induce programmed cell death, or apoptosis. nih.gov Studies on novel 4-hydroxybenzoic acid derivatives have shown they can act as pan-HDAC (histone deacetylase) inhibitors. nih.gov This inhibition leads to an increase in protein acetylation, which in turn can arrest the cell cycle progression and trigger apoptotic cell death in cancer cells. nih.gov

Apoptosis is a critical process for removing unwanted or damaged cells and can be initiated through two main pathways: the extrinsic pathway, which is triggered by external signals, and the intrinsic pathway, which is activated by cellular stress. nih.gov The induction of apoptosis is a key strategy in cancer therapy. nih.govnih.gov While direct studies on this compound are not available, its structural similarity to other 4-hydroxybenzoic acid derivatives that induce apoptosis suggests it may have similar properties. nih.gov

Differential Selectivity Assessment between Neoplastic and Non-Neoplastic Cells

A crucial aspect of cancer therapy is the ability of a compound to selectively target cancer cells while sparing normal, non-neoplastic cells. Research on certain 4-hydroxybenzoic acid derivatives has indicated a degree of selectivity. For instance, some novel derivatives that act as pan-HDAC inhibitors have been shown to trigger apoptosis in cancer cells without affecting the viability of normal cells. nih.gov This suggests a therapeutic window where the compounds are effective against cancer cells at concentrations that are not harmful to healthy cells. However, without specific studies on this compound, its selectivity profile remains unconfirmed.

Enzyme Inhibition and Activation Studies

The following subsections detail the potential for this compound to interact with various enzymes, based on the activities of related benzoic acid derivatives.

Benzoic acid and its derivatives have been studied for their inhibitory effects on α-amylase, a key enzyme in carbohydrate digestion. nih.gov The inhibition of this enzyme can help in managing postprandial hyperglycemia, a common issue in diabetes. nih.gov The structure of the benzoic acid derivative plays a significant role in its inhibitory activity. For example, the position of hydroxyl groups on the benzene (B151609) ring can significantly influence the compound's ability to inhibit α-amylase. nih.gov Specifically, a hydroxyl group at the 2-position has been shown to have a strong positive effect on inhibitory activity. nih.gov

While no specific IC50 value for this compound is available, the table below presents data for related compounds.

| Compound | IC50 (mM) for α-Amylase Inhibition |

| 2,3,4-trihydroxybenzoic acid | 17.30 ± 0.73 |

| 4-methylbenzoic acid | 52.35 ± 3.31 |

| Data sourced from a study on the inhibition of α-amylase by benzoic acid and its derivatives. nih.gov |

Coenzyme Q (CoQ), also known as ubiquinone, is a vital component of the mitochondrial respiratory chain. nih.gov Its biosynthesis begins with the precursor 4-hydroxybenzoic acid (4-HBA). nih.govnih.gov Analogs of 4-HBA can influence this pathway. In cases of CoQ deficiency due to genetic mutations in the biosynthetic enzymes, supplementation with 4-HBA analogs has been shown to restore CoQ biosynthesis. nih.govnih.gov For instance, in cell lines with COQ2 deficiency, supplementation with 4-HBA fully restored endogenous CoQ10 biosynthesis. nih.gov This restoration was accompanied by an increase in the protein expression of other CoQ biosynthesis enzymes, such as COQ4 and COQ7. nih.gov The specific impact of the 2-(Cyclohexyloxy) substitution on this pathway has not been documented.

The interaction between an inhibitor and an enzyme can be characterized by kinetic parameters. For enzymes that follow Michaelis-Menten kinetics, the type of inhibition (e.g., competitive, non-competitive, mixed) can be determined. For example, studies on the inhibition of Bacillus amyloliquefaciens alpha-amylase by simple alcohols have shown different modes of inhibition, such as methanol (B129727) acting as a competitive inhibitor while ethanol (B145695) and propanol (B110389) showed mixed-type inhibition. bmmj.org

In the context of flavoprotein hydroxylases, the catalytic cycle involves reductive and oxidative half-reactions. nih.gov The kinetics of these reactions can be studied using techniques like stopped-flow and rapid-quench flow. nih.gov Such detailed kinetic studies for this compound are not currently available.

Receptor Modulation and Ligand-Receptor Dynamics

Derivatives of 4-hydroxybenzoic acid have been shown to interact with nuclear receptors, such as the estrogen receptor (ER). mdpi.com For example, 4-hydroxybenzoic acid itself has been found to promote the proliferation of ER-positive breast cancer cells, an effect that can be blocked by an ER antagonist. mdpi.com This suggests that it can act as a phytoestrogen. The mechanism of action involves the activation of signaling pathways such as ERK and PI3K/AKT. mdpi.com

Selective modulation of other receptors, like the androgen receptor (AR), has also been explored as a therapeutic strategy for certain diseases. nih.gov Modulators can be designed to selectively target specific domains of a receptor, such as the activation function-2 (AF2) domain, to alter its activity. nih.gov Whether this compound has any affinity for these or other receptors is a subject for future investigation.

Neuroprotective Action and Neuromodulatory Capacity

No studies have been published that specifically examine the capacity of this compound to protect against oxidative and excitotoxic neuronal damage. In contrast, its parent compound, 4-hydroxybenzoic acid, has demonstrated neuroprotective properties. Research on primary cultures of cerebellar granule neurons showed that 4-HBA is capable of mitigating oxidative stress induced by hydrogen peroxide. nih.govnih.govresearchgate.net Furthermore, in the context of excitotoxicity, 4-HBA was found to be neuroprotective against glutamate-induced damage. nih.govnih.govresearchgate.net These protective effects highlight the potential of the 4-hydroxybenzoic acid scaffold, but direct evidence for this compound is absent.

The influence of this compound on neuroinflammatory processes has not been documented in scientific literature. Neuroinflammation is a critical factor in many neurodegenerative diseases. Research into related phenolic acids has shown varied effects. For instance, while protocatechuic acid was found to be an effective anti-inflammatory agent in microglial cells by reducing nitric oxide production, 4-hydroxybenzoic acid had no effect in the same model. nih.govnih.govresearchgate.net Another compound with a cyclohexyl group, (+)-2-(1-hydroxyl-4-oxocyclohexyl) ethyl caffeate (HOEC), has been shown to have anti-inflammatory effects in models of lipopolysaccharide (LPS)-induced neuroinflammation. nih.gov These findings underscore that anti-inflammatory activity is highly structure-dependent, and no data is available to characterize the specific effects of this compound.

There is no available research on whether this compound can induce endogenous neuroprotective pathways, such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. While some studies have suggested that certain phenolic compounds could potentially mediate neuroprotective effects through the regulation of Nrf2, specific investigations into 4-hydroxybenzoic acid's role as a potent Nrf2 inducer are limited and not definitive. nih.gov The ability of this compound to activate this or other protective pathways is currently unknown.

Structure Activity Relationship Sar Investigations of 2 Cyclohexyloxy 4 Hydroxybenzoic Acid and Analogs

Influence of the Cyclohexyloxy Moiety on Bioactivity Profile

The cyclohexyloxy group at the 2-position of the benzoic acid ring plays a significant role in defining the bioactivity of this class of compounds. This bulky, lipophilic moiety can influence several key pharmacological parameters, including receptor binding, membrane permeability, and metabolic stability.

The size and conformational flexibility of the cyclohexyl ring are critical determinants of how the molecule interacts with its biological target. The chair and boat conformations of the cyclohexane (B81311) ring can present different three-dimensional shapes, which may lead to varying degrees of complementarity with the binding site of a target protein. This interaction is fundamental to the compound's potency and selectivity.

Furthermore, the lipophilicity imparted by the cyclohexyloxy group can significantly affect the compound's pharmacokinetic properties. Increased lipophilicity can enhance absorption across biological membranes, such as the intestinal wall and the blood-brain barrier. However, excessive lipophilicity can also lead to increased metabolic breakdown by liver enzymes and reduced aqueous solubility, which may negatively impact bioavailability.

Alterations to the cyclohexyloxy ring, such as the introduction of substituents or changes in ring size (e.g., cyclopentyl or cycloheptyl), can be used to fine-tune the lipophilicity and steric bulk of the molecule. These modifications can lead to optimized interactions with the target and improved pharmacokinetic profiles. For instance, replacing the cyclohexyl group with a smaller or larger cycloalkyl ring can help to probe the spatial constraints of the binding pocket.

Role of the Hydroxyl Group Position and Number on Pharmacological Action

The hydroxyl group at the 4-position of the benzoic acid ring is a key functional group that can participate in crucial hydrogen bonding interactions with biological targets. The position and number of hydroxyl groups on the aromatic ring are critical for determining the pharmacological action of benzoic acid derivatives.

In many biologically active phenolic compounds, the hydroxyl group acts as a hydrogen bond donor and acceptor, facilitating the formation of stable complexes with amino acid residues in the active site of enzymes or receptors. The specific placement of the hydroxyl group at the 4-position in 2-(cyclohexyloxy)-4-hydroxybenzoic acid is likely to be optimal for such interactions within its specific biological target.

Studies on other hydroxybenzoic acid derivatives have shown that shifting the position of the hydroxyl group can dramatically alter biological activity. For example, hydroxylation at the 2-position (ortho) can have a different impact compared to the 3-position (meta) or 4-position (para). The introduction of a second hydroxyl group, creating a dihydroxybenzoic acid analog, can also significantly modify the compound's properties. For instance, 2,4-dihydroxybenzoic acid has been shown to possess different biological activities compared to its monohydroxylated counterparts. The addition of more hydroxyl groups can increase the potential for hydrogen bonding but may also alter the electronic properties and acidity of the molecule.

Specifically, the presence of a hydroxyl group at the 2-position has been found to have a strong positive effect on the inhibitory activity of some benzoic acid derivatives against certain enzymes, such as α-amylase. This is potentially due to its ability to form intramolecular hydrogen bonds and enhance the molecule's ability to interact with hydrophobic binding pockets.

Contribution of the Carboxylic Acid Functionality to Biological Efficacy

The carboxylate form can engage in ionic interactions and hydrogen bonding with positively charged amino acid residues, such as lysine (B10760008) and arginine, within a protein's binding site. These strong electrostatic interactions can be a major driving force for the binding affinity of the compound.

Modification of the carboxylic acid group, for example, through esterification to form a prodrug, is a common strategy in medicinal chemistry. Ester prodrugs are typically more lipophilic than the parent carboxylic acid, which can improve their absorption. Once absorbed, these esters can be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid. This approach can be used to overcome issues with poor solubility or permeability of the parent drug.

Systematic Evaluation of Substituent Effects on Potency, Selectivity, and Efficacy

A systematic evaluation of the effects of various substituents on the potency, selectivity, and efficacy of this compound analogs is essential for optimizing their therapeutic potential. This involves synthesizing a library of related compounds with modifications at different positions of the core structure and assessing their biological activity.

Unfortunately, a comprehensive search of the scientific literature did not yield specific quantitative data, such as IC50 values or other measures of potency, for a series of this compound analogs that would permit the construction of detailed data tables for this section. Such tables would typically present a series of compounds with different substituents and their corresponding biological activities against one or more targets.

In the absence of specific data for this chemical series, a general approach to such an evaluation would involve:

Modification of the Cyclohexyloxy Group: Introducing substituents (e.g., methyl, hydroxyl, fluorine) at various positions on the cyclohexane ring to probe for additional binding interactions and to modulate lipophilicity.

Variation of the Alkoxy Group: Replacing the cyclohexyloxy group with other alkoxy groups of varying size and lipophilicity (e.g., methoxy, ethoxy, isopropoxy, benzyloxy) to understand the steric and electronic requirements of the binding site.

Substitution on the Aromatic Ring: Adding various electron-donating or electron-withdrawing groups at the available positions (3 and 5) on the benzoic acid ring to alter the electronic properties of the molecule and potentially enhance binding or selectivity.

Modification of the Hydroxyl and Carboxylic Acid Groups: As discussed in the previous sections, altering the position or number of hydroxyl groups and esterifying the carboxylic acid can provide valuable insights into their roles in bioactivity.

The data from these systematic modifications would then be compiled into tables to establish clear structure-activity relationships. For example, a table might show that introducing a small, electron-withdrawing group at the 5-position increases potency, while a bulky group at the same position diminishes activity. This information is invaluable for the iterative process of drug design and lead optimization.

Computational Chemistry and Theoretical Studies

Molecular Docking and Dynamics Simulations for Protein-Ligand Interaction Analysis

Molecular docking and dynamics simulations are instrumental in understanding how 2-(Cyclohexyloxy)-4-hydroxybenzoic acid and its derivatives interact with protein targets. These computational techniques predict the binding affinity and orientation of a ligand within the active site of a protein, providing a rationale for its biological activity.

For instance, in studies of related hydroxybenzoic acid derivatives, molecular docking has been used to evaluate their potential as enzyme inhibitors. Docking studies of compounds like 2,5-dihydroxybenzoic acid against targets such as the SARS-CoV-2 main protease have revealed key interactions with amino acid residues in the binding site, suggesting potential for antiviral activity. nih.gov Similarly, docking simulations of other benzoic acid derivatives against enzymes like snake venom metalloproteinase (SVMP) and phospholipase A2 (SVPLA2) have helped to elucidate their inhibitory mechanisms by identifying specific hydrogen bonds and hydrophobic interactions. mdpi.com

Molecular dynamics (MD) simulations further refine the understanding of these interactions by modeling the dynamic behavior of the protein-ligand complex over time. nih.gov MD simulations can confirm the stability of the interactions predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. nih.govnih.gov These simulations are crucial for assessing the stability of the ligand within the binding pocket and for calculating binding free energies, which are more accurate predictors of binding affinity than docking scores alone. nih.govresearchgate.net

Table 1: Representative Molecular Docking and Dynamics Simulation Parameters

| Parameter | Description | Typical Values/Software |

| Docking Software | Program used to predict the preferred orientation of a ligand to a protein. | AutoDock Vina, Pyrx |

| Force Field | Set of parameters for the potential energy of a system of atoms or molecules. | General Amber Force Field (GAFF), CHARMM |

| Simulation Software | Program used to perform molecular dynamics simulations. | Gromacs, YASARA |

| Simulation Time | Duration of the molecular dynamics simulation. | Nanoseconds (ns) to microseconds (µs) |

| Binding Energy Calculation | Method used to estimate the binding affinity. | Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com By identifying key molecular descriptors that correlate with activity, QSAR models can predict the bioactivity of new, untested compounds. scienceforecastoa.comfrontiersin.org

For derivatives of this compound, a QSAR study would involve compiling a dataset of analogues with known biological activities. Molecular descriptors, which quantify various physicochemical properties such as steric, electronic, and hydrophobic characteristics, would then be calculated for each compound. scienceforecastoa.com Statistical methods, such as multiple linear regression, are then employed to build a model that links these descriptors to the observed activity. scienceforecastoa.comfrontiersin.org

Successful QSAR models, characterized by high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), can be used to:

Predict the activity of novel derivatives. frontiersin.org

Identify the most important structural features for biological activity.

Guide the design of more potent compounds.

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of related compounds to understand the influence of steric and electrostatic fields on their inhibitory activity against targets like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govfrontiersin.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netjmchemsci.com For this compound, DFT calculations can provide valuable information about its molecular properties.

Key parameters derived from DFT calculations include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability and chemical hardness. researchgate.netjmchemsci.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is useful for predicting how the molecule will interact with other molecules and biological targets.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical potential, hardness, and softness can be calculated from HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. researchgate.net

These calculations can help in understanding the molecule's stability, reactivity, and potential interaction sites, which is valuable for predicting its biological activity and designing new derivatives with enhanced properties. researchgate.netresearchgate.net

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicity profile. nih.gov Various computational models and software can predict properties such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential toxicity. rsc.orgnih.gov

For this compound, in silico ADMET predictions can help to evaluate its drug-likeness. nih.gov These predictions are often based on established rules, such as Lipinski's rule of five, which provides a general guideline for the oral bioavailability of a compound. nih.gov

Table 2: Predicted ADMET Properties for Representative Hydroxybenzoic Acid Derivatives

| Property | Predicted Value/Classification | Significance |

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier Penetration | Varies | Can indicate potential for CNS activity or side effects. rsc.org |

| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |

| Ames Toxicity | Non-mutagenic | Lower concern for carcinogenicity. |

| Plasma Protein Binding | High | Can affect the free concentration and distribution of the drug. nih.govnih.gov |

These predictions, while not a substitute for experimental data, are invaluable for prioritizing compounds for further development and identifying potential liabilities early in the research process. nih.govbiointerfaceresearch.com

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ju.edu.jo For a flexible molecule like this compound, understanding its preferred conformations is crucial, as the three-dimensional shape of a molecule dictates how it interacts with biological targets.

Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy, stable conformations. ju.edu.jo This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. The collection of all possible conformations and their corresponding energies constitutes the molecule's energy landscape.

Analytical Methodologies and Comprehensive Characterization of 2 Cyclohexyloxy 4 Hydroxybenzoic Acid

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating 2-(Cyclohexyloxy)-4-hydroxybenzoic acid from impurities, related compounds, or complex sample matrices, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. A robust reversed-phase HPLC (RP-HPLC) method is typically developed for its separation and quantification.

Method Development: A typical method would employ a C18 stationary phase, which is effective for retaining aromatic carboxylic acids. longdom.org The mobile phase often consists of a gradient mixture of an acidified aqueous solution (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). longdom.orghelixchrom.com The acidic modifier helps to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, ensuring sharp, symmetrical peaks and reproducible retention times. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength corresponding to the compound's chromophore, likely around 230-280 nm. longdom.orgmdpi.com

Method Validation: As per International Council for Harmonisation (ICH) guidelines, a developed HPLC method must be validated to ensure its reliability and accuracy. longdom.org Validation encompasses several key parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). longdom.org For similar hydroxybenzoic acid derivatives, linearity is often established over a concentration range from approximately 0.5 µg/mL to 4.0 µg/mL. longdom.orglongdom.org

Table 1: Typical HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria/Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.999 | mdpi.com |

| Accuracy (% Recovery) | 94.6% to 107.2% | longdom.org |

| Precision (% RSD) | < 2% | longdom.org |

| Limit of Detection (LOD) | ~0.1 µg/mL | longdom.org |

| Limit of Quantification (LOQ) | ~0.5 µg/mL | longdom.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming the identity and assessing the purity of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary prior to analysis. nih.gov

Derivatization: The carboxylic acid and phenolic hydroxyl functional groups are typically converted into more volatile and thermally stable trimethylsilyl (TMS) esters and ethers. nist.govnih.gov This is commonly achieved by reacting the compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). nih.gov

Analysis: The resulting TMS derivative is then injected into the GC-MS system. Separation is achieved on a low-polarity capillary column, such as a DB-5MS or equivalent 5%-phenyl-95%-dimethylpolysiloxane column. nist.gov The mass spectrometer, operating in electron ionization (EI) mode, fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint for identity confirmation. researchgate.net The mass spectrum of the derivatized compound would be expected to show a molecular ion peak corresponding to the silylated structure, confirming its molecular weight. nist.govresearchgate.net

For analyzing this compound in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. vu.edu.auuclouvain.be

This technique couples the separation power of HPLC with the definitive detection capabilities of tandem mass spectrometry. An electrospray ionization (ESI) source, typically operated in negative ion mode, is ideal for ionizing acidic molecules like this one. vu.edu.auunipi.it In the mass spectrometer, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and then fragmented to produce characteristic product ions. ekb.eg A common fragmentation pathway for hydroxybenzoic acids involves the neutral loss of carbon dioxide (44 Da) from the carboxyl group. researchgate.net This specific precursor-to-product ion transition can be monitored using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and minimizes interference from the sample matrix. vu.edu.au

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Predicted Value/Mode |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ (m/z) | 249.11 |

| Primary Product Ion (m/z) | 205.12 (from loss of CO₂) |

| Secondary Product Ion (m/z) | 121.03 (from cleavage of ether bond and loss of cyclohexene) |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous elucidation of the molecular structure of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum would confirm the presence of all proton environments. Key signals would include three distinct aromatic protons on the trisubstituted benzene (B151609) ring, a complex set of overlapping multiplets for the ten protons of the cyclohexyl ring, a signal for the methine proton of the cyclohexyl group attached to the oxygen, and exchangeable signals for the phenolic and carboxylic acid protons. rsc.orgchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. Expected signals include those for the seven aromatic carbons (including the carbonyl carbon of the carboxylic acid) and the six carbons of the cyclohexyl ring. researchgate.netchemicalbook.com The chemical shifts provide insight into the electronic environment of each carbon.

2D NMR Experiments: Two-dimensional NMR experiments are crucial for assembling the final structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each ¹³C signal that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly vital for confirming the connectivity between the cyclohexyl ring and the benzoic acid moiety through the ether linkage.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which helps in assigning the protons within the cyclohexyl ring system.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~11-13 (broad s) | ~168-172 |

| Phenolic Hydroxyl (-OH) | ~9-10 (broad s) | N/A |

| Aromatic C1 | N/A | ~122 |

| Aromatic C2 | N/A | ~160 |

| Aromatic C3 | ~6.4-6.5 (d) | ~102 |

| Aromatic C4 | N/A | ~163 |

| Aromatic C5 | ~6.4-6.5 (dd) | ~108 |

| Aromatic C6 | ~7.8-7.9 (d) | ~132 |

| Cyclohexyl C1' (-O-CH) | ~4.4-4.6 (m) | ~77-79 |

| Cyclohexyl C2'/C6' | ~1.2-2.0 (m) | ~31-33 |

| Cyclohexyl C3'/C5' | ~1.2-2.0 (m) | ~23-25 |

| Cyclohexyl C4' | ~1.2-2.0 (m) | ~25-27 |

(Note: Predicted shifts are estimates based on analogous structures and may vary with solvent and experimental conditions.)

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides a distinct pattern of absorption bands characteristic of specific functional groups. For this compound, key absorptions would include a very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer (centered around 3000 cm⁻¹), a sharp O-H stretch from the phenolic group (~3400-3500 cm⁻¹), a strong and sharp carbonyl (C=O) stretching band from the carboxylic acid (~1670-1700 cm⁻¹), C-O stretching bands for the ether and phenol functionalities (~1200-1300 cm⁻¹), and several bands corresponding to aromatic C=C and C-H vibrations. researchgate.netnih.gov

Table 4: Key Vibrational Spectroscopy Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500-3300 (broad) | IR |

| Phenol O-H | Stretch | 3400-3500 | IR |

| Carboxylic Acid C=O | Stretch | 1670-1700 | IR (Strong), Raman (Medium) |

| Aromatic C=C | Ring Stretch | 1580-1610 | IR, Raman (Strong) |

| Ether C-O-C | Asymmetric Stretch | 1200-1250 | IR (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for identifying the presence of chromophores—the parts of a molecule that absorb light—and for quantifying the concentration of the compound in a solution. The benzoic acid moiety in this compound contains a benzene ring, which is a strong chromophore. The absorption of UV light by this compound is expected to be influenced by the electronic transitions of the π electrons in the aromatic ring and the non-bonding electrons of the hydroxyl and ether functional groups.

For comparison, a structurally similar compound, 2,4-dihydroxybenzoic acid, exhibits absorption maxima at 208 nm, 258 nm, and 296 nm when analyzed in an acidic mobile phase. sielc.com Another related compound, 4-hydroxybenzoic acid, shows a maximum absorption (λmax) at 256 nm. caymanchem.com It is anticipated that the UV-Vis spectrum of this compound would show absorption bands in a similar region, likely between 200 and 400 nm. The precise wavelengths of maximum absorbance would be specific to its unique structure, influenced by the cyclohexyloxy substituent.

Table 1: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value |

| Wavelength of Maximum Absorption (λmax) | ~250-300 nm |

| Molar Absorptivity (ε) | To be determined experimentally |

| Solvent | Typically Methanol or Ethanol (B145695) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. This technique provides an exact mass measurement with high accuracy, which allows for the unambiguous determination of the molecular formula. For this compound (C13H16O4), the theoretical exact mass can be calculated.

In addition to the exact mass, HRMS provides valuable information about the compound's structure through the analysis of its fragmentation pattern. When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, characteristic fragments. The pattern of these fragments serves as a molecular fingerprint. For instance, in the analysis of 4-hydroxybenzoic acid, major mass ions are observed at m/z 138 (M+), 121 (M+-OH), and 93 (M+-COOH). nih.gov A similar fragmentation behavior would be expected for this compound, with characteristic losses of the cyclohexyloxy group, the carboxyl group, and other fragments.

Table 2: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C13H16O4 |

| Theoretical Exact Mass | To be calculated based on isotopic masses |

| Key Fragmentation Pathways | Loss of COOH, Loss of C6H11O, etc. |

| Ionization Mode | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) |

Crystallography for Solid-State Structural Analysis

The crystallographic analysis would reveal the spatial orientation of the cyclohexyloxy group relative to the planar benzoic acid ring. It would also detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carboxylic acid groups, which dictate the packing of the molecules in the crystal lattice. While specific crystallographic data for this compound is not currently available, the analysis would yield key parameters such as the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal.

Table 3: Crystallographic Data Parameters for this compound

| Parameter | Information to be Determined |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Bond Lengths and Angles | Provides precise molecular geometry |

| Hydrogen Bonding Network | Details intermolecular interactions |

Based on a comprehensive review of available scientific literature, it is not possible to generate an article focusing solely on the chemical compound “this compound” as requested.

Extensive searches for specific data on this particular molecule—including its biological targets, therapeutic applications, derivative synthesis, pharmacological profiles, and delivery strategies—yielded no specific results. The existing body of research focuses overwhelmingly on the parent compound, 4-hydroxybenzoic acid (4-HBA), and the broader class of hydroxybenzoic acid derivatives in general.

Generating an article under the strict constraint of focusing "solely" on this compound would require extrapolating data from related but distinct compounds. This would be scientifically unsound and would amount to speculation, thereby violating the core requirement for accuracy and scientifically validated information. To adhere to the instructions of not introducing information that falls outside the explicit scope of the specified compound, this request cannot be fulfilled.

Q & A

Q. What safety protocols are essential when handling 2-(Cyclohexyloxy)-4-hydroxybenzoic acid in laboratory settings?

- Methodological Answer: Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Ensure adequate ventilation (e.g., fume hoods) to prevent inhalation of aerosols or dust. Refer to hazard classifications for acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) . Avoid dust generation during weighing or synthesis. Emergency procedures include rinsing eyes with water for ≥15 minutes and using water spray for fire emergencies .

Q. How can the purity of synthesized this compound be validated?

- Methodological Answer: Combine high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) and nuclear magnetic resonance (NMR) spectroscopy. For HPLC, use a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at 1 mL/min flow rate. In -NMR, confirm the cyclohexyloxy group via characteristic multiplet signals at δ 1.2–1.8 ppm (cyclohexyl protons) and aromatic protons at δ 6.5–7.5 ppm . Mass spectrometry (MS) can verify molecular weight (e.g., m/z = 250.3 for [M+H]) .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodological Answer:

- FT-IR : Identify hydroxyl (O-H stretch, 3200–3500 cm), carboxylic acid (C=O, 1680–1720 cm), and ether (C-O-C, 1100–1250 cm) groups.

- - and -NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and cyclohexyl carbons (δ 20–35 ppm).

- X-ray crystallography : Resolve crystal packing and confirm substituent positions if single crystals are obtainable .

Advanced Research Questions

Q. How can discrepancies between predicted and observed solubility profiles of this compound be resolved?

- Methodological Answer: Adjust pH using buffered solutions (e.g., phosphate buffer, pH 7.4) to enhance ionization of the carboxylic acid group. Test co-solvents like DMSO (≤10% v/v) to improve aqueous solubility. Measure solubility via shake-flask method with HPLC quantification. Compare results with computational models (e.g., COSMO-RS) to identify discrepancies in logP predictions .

Q. What enzymatic synthesis strategies can improve yield and sustainability?

- Methodological Answer: Optimize lipase-catalyzed esterification (e.g., Candida antarctica lipase B) to attach the cyclohexyloxy group to 4-hydroxybenzoic acid. Use solvent-free conditions or ionic liquids (e.g., [BMIM][PF6]) to enhance enzyme stability. Monitor reaction kinetics via LC-MS and adjust parameters (e.g., 45°C, 24 h, 1:3 substrate-to-enzyme ratio) to achieve >80% yield. Validate green metrics (E-factor < 5) .

Q. How to design experiments assessing inhibitory effects on cyclooxygenase (COX) enzymes?

- Methodological Answer: Conduct in vitro COX-1/COX-2 inhibition assays using purified enzymes (e.g., ovine COX-1, human recombinant COX-2). Measure prostaglandin E2 (PGE2) production via ELISA after incubating the compound (1–100 µM) with arachidonic acid substrate. Compare IC50 values with reference inhibitors (e.g., NS398 for COX-2). Validate selectivity using cell-based models (e.g., RAW 264.7 macrophages) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.